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Introduction

Azapropazone, also known as Apazone, is a non-steroidal anti-inflammatory drug (NSAID) with
analgesic and uricosuric properties. It is used in the management of inflammatory conditions
such as rheumatoid arthritis and gout.[1] The primary mechanism of action of Azapropazone is
the inhibition of cyclooxygenase (COX) enzymes, with a preference for COX-2. This inhibition
prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of
inflammation, pain, and fever.[1][2]

This document provides detailed application notes and protocols for the chemical synthesis of
Azapropazone, including the preparation of key starting materials, the final cyclocondensation

reaction, and purification methods.

Data Presentation

Table 1: Physicochemical Properties of Azapropazone
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Property Value
5-(dimethylamino)-9-methyl-2-

IUPAC Name propylpyrazolo[1,2-a][2][3][4]benzotriazine-1,3-
dione[4]

Synonyms Apazone, Apaza[4]

CAS Number 13539-59-8[4]

Molecular Formula

C16H20N4O2[4]

Molecular Weight 300.36 g/mol [4]
Appearance Nearly colorless, crystalline solid
Melting Point 106-111 °C (decomposition)[5]

Table 2: Key Reactants and Reagents

Molecular Weight (

Compound Molecular Formula Role
g/mol )

3-(dimethylamino)-7-
methyl-1,2,4- C10H12Na4 188.23 Starting Material
benzotriazine
n-Propylmalonyl

) ] CeHsCl202 183.03 Reagent
dichloride
Thionyl chloride SOCl2 118.97 Reagent
Propylmalonic acid CeH1004 146.14 Precursor
Anhydrous Toluene C7Hs 92.14 Solvent
Anhydrous Pyridine CsHsN 79.10 Base/Catalyst

Experimental Protocols
l. Synthesis of n-Propylmalonyl Dichloride
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This protocol describes the preparation of n-propylmalonyl dichloride from propylmalonic acid.
Materials:

e Propylmalonic acid

e Thionyl chloride (SOCI2)

e Anhydrous toluene

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend
propylmalonic acid in anhydrous toluene.

e Slowly add an excess of thionyl chloride to the suspension at room temperature with stirring.

o Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of HCI
gas ceases.

 After the reaction is complete, allow the mixture to cool to room temperature.

* Remove the excess thionyl chloride and toluene by distillation under reduced pressure to
obtain crude n-propylmalonyl dichloride, which can be used in the next step without further
purification.

Il. Synthesis of 3-(dimethylamino)-7-methyl-1,2,4-
benzotriazine

The synthesis of this starting material can be achieved through various methods for
constructing benzotriazine rings. A general approach involves the cyclization of appropriately
substituted o-aminophenyl derivatives.

lll. Synthesis of Azapropazone (Cyclocondensation
Reaction)

This protocol details the final step in the synthesis of Azapropazone through the
cyclocondensation of 3-(dimethylamino)-7-methyl-1,2,4-benzotriazine with n-propylmalonyl
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dichloride.

Materials:

3-(dimethylamino)-7-methyl-1,2,4-benzotriazine

n-Propylmalonyl dichloride

Anhydrous toluene

Anhydrous pyridine

Procedure:

Dissolve 3-(dimethylamino)-7-methyl-1,2,4-benzotriazine in anhydrous toluene in a reaction
flask under an inert atmosphere (e.g., nitrogen or argon).

« To this solution, add a stoichiometric amount of anhydrous pyridine.

» Slowly add a solution of n-propylmalonyl dichloride in anhydrous toluene to the reaction
mixture at room temperature with vigorous stirring.

 After the addition is complete, heat the reaction mixture to reflux for several hours. Monitor
the reaction progress by thin-layer chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature.
« Filter the mixture to remove any precipitated pyridinium hydrochloride.

o Wash the filtrate with a dilute aqueous acid solution (e.g., 1 M HCI) to remove excess
pyridine, followed by a wash with a saturated sodium bicarbonate solution and then brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield crude Azapropazone.

IV. Purification of Azapropazone

The crude product can be purified by recrystallization.
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Materials:

e Crude Azapropazone

» Ethanol or a suitable solvent mixture

Procedure:

» Dissolve the crude Azapropazone in a minimal amount of hot ethanol.

» Allow the solution to cool slowly to room temperature, and then place it in an ice bath to
facilitate crystallization.

o Collect the crystalline product by vacuum filtration and wash with a small amount of cold
ethanol.

e Dry the purified Azapropazone crystals under vacuum.

Mandatory Visualization
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Caption: Workflow for the synthesis of Azapropazone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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the-synthesis-of-azapropazone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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